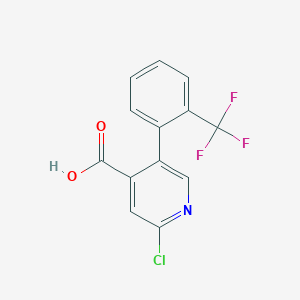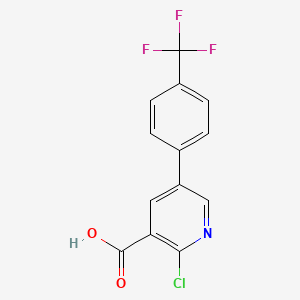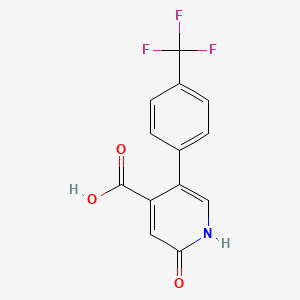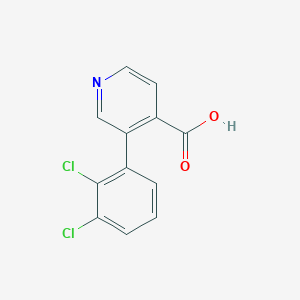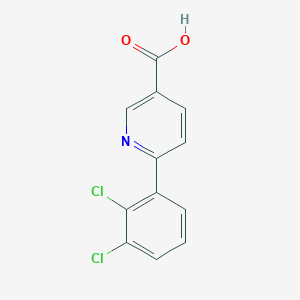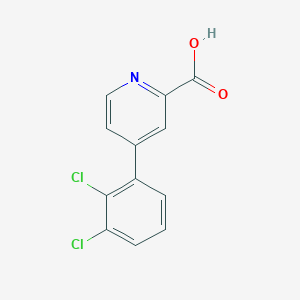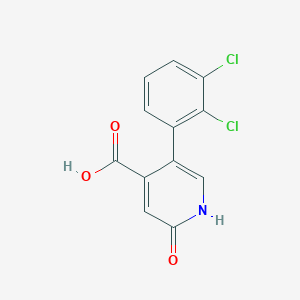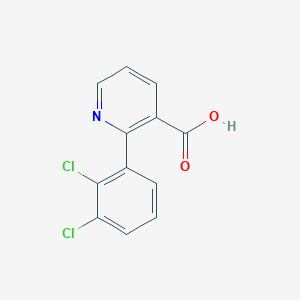
6-(2,3-Dichlorophenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,3-Dichlorophenyl)picolinic acid (6-DCPPA) is an organic compound belonging to the group of compounds known as picolinic acids. It has a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. 6-DCPPA is an important intermediate in the synthesis of several drugs, including antimalarials, antibiotics, and anti-cancer agents. It is also used in the synthesis of fluorescent dyes, as a catalyst in organic synthesis, and as a reagent in analytical chemistry. 6-DCPPA has a 95% purity, which makes it an ideal compound for a variety of applications.
科学研究应用
6-(2,3-Dichlorophenyl)picolinic acid, 95% has a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. In the field of chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In the field of biochemistry, it is used in the synthesis of fluorescent dyes and as a reagent in analytical chemistry. In the field of pharmaceuticals, it is used as an intermediate in the synthesis of several drugs, including antimalarials, antibiotics, and anti-cancer agents.
作用机制
The mechanism of action of 6-(2,3-Dichlorophenyl)picolinic acid, 95% is not well understood. It is believed to act as a proton acceptor, donating a proton to the target molecule and thereby forming a stable complex. This complex is then able to react with other molecules, allowing for the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,3-Dichlorophenyl)picolinic acid, 95% are not well understood. It is believed to act as a proton acceptor, donating a proton to the target molecule and thereby forming a stable complex. This complex is then able to react with other molecules, allowing for the synthesis of various compounds. However, the exact effects of 6-(2,3-Dichlorophenyl)picolinic acid, 95% on biological systems are still unknown.
实验室实验的优点和局限性
The advantages of using 6-(2,3-Dichlorophenyl)picolinic acid, 95% in laboratory experiments are that it is a highly pure compound, it is relatively easy to synthesize, and it is relatively inexpensive. The main limitation of 6-(2,3-Dichlorophenyl)picolinic acid, 95% is that its mechanism of action is not well understood, so its effects on biological systems are still unknown.
未来方向
The future of 6-(2,3-Dichlorophenyl)picolinic acid, 95% is promising, as it has a wide range of potential applications in the fields of chemistry, biochemistry, and pharmaceuticals. Future research should focus on understanding the mechanism of action of 6-(2,3-Dichlorophenyl)picolinic acid, 95%, as well as its biochemical and physiological effects. Additionally, further research should be conducted to identify new potential applications of 6-(2,3-Dichlorophenyl)picolinic acid, 95% in the fields of chemistry, biochemistry, and pharmaceuticals. Finally, further research should be conducted to develop more efficient and cost-effective methods of synthesizing 6-(2,3-Dichlorophenyl)picolinic acid, 95%.
合成方法
6-(2,3-Dichlorophenyl)picolinic acid, 95% can be synthesized in a variety of ways. The most common method is by the reaction of 2,3-dichloroaniline with picolinic acid in an aqueous solution. The reaction is typically conducted at a temperature of 70-80°C for a period of 1-2 hours. The reaction yields 6-(2,3-Dichlorophenyl)picolinic acid, 95% in a 95% purity. Other methods of synthesis include the reaction of 2,3-dichloroaniline with acetic acid, the reaction of 2,3-dichloroaniline with maleic anhydride, and the reaction of 2,3-dichloroaniline with ammonium acetate.
属性
IUPAC Name |
6-(2,3-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-4-1-3-7(11(8)14)9-5-2-6-10(15-9)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMQCAAOOHSRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




